N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10276163
InChI: InChI=1S/C20H19NO2/c1-2-18(23)21-20(15-9-4-3-5-10-15)19-16-11-7-6-8-14(16)12-13-17(19)22/h3-13,20,22H,2H2,1H3,(H,21,23)
SMILES: CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O
Molecular Formula: C20H19NO2
Molecular Weight: 305.4 g/mol

N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide

CAS No.:

Cat. No.: VC10276163

Molecular Formula: C20H19NO2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide -

Specification

Molecular Formula C20H19NO2
Molecular Weight 305.4 g/mol
IUPAC Name N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide
Standard InChI InChI=1S/C20H19NO2/c1-2-18(23)21-20(15-9-4-3-5-10-15)19-16-11-7-6-8-14(16)12-13-17(19)22/h3-13,20,22H,2H2,1H3,(H,21,23)
Standard InChI Key NWFAMJZEMZOAKW-UHFFFAOYSA-N
SMILES CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O
Canonical SMILES CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecule’s backbone consists of a naphthalene ring substituted with a hydroxyl group at position 2, a phenyl group at position 1, and a propanamide chain (Fig. 1). The hydroxyl group enhances solubility in polar solvents (0.9 μg/mL), while the aromatic systems facilitate intermolecular interactions. The propanamide moiety introduces conformational flexibility, enabling adaptive binding in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₁₉NO₂
Molecular Weight305.4 g/mol
IUPAC NameN-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide
SMILESCCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O
Solubility0.9 μg/mL (predicted)

Electronic and Steric Effects

The hydroxyl group acts as a hydrogen-bond donor, while the amide carbonyl serves as an acceptor, creating a network of non-covalent interactions. Density functional theory (DFT) studies on analogous compounds suggest that the naphthalene system’s electron-rich regions participate in charge-transfer complexes, which could be exploited in optoelectronic materials .

Synthetic Strategies

Conventional Multi-Step Synthesis

A generalized route involves:

  • Friedel-Crafts alkylation of 2-hydroxynaphthalene with benzaldehyde to form the diarylmethanol intermediate.

  • Amidation with propionyl chloride under basic conditions to introduce the propanamide group.

Microwave-Assisted Optimization

Recent protocols for related naphthalene derivatives utilize microwave irradiation to accelerate reaction kinetics. For example, a similar synthesis of (Z)-3-((tert-butylamino)methylene)-2-(2-hydroxynaphthalen-1-yl)chroman-4-one achieved 85% yield in 20 minutes at 150°C . This method reduces side reactions and improves purity, suggesting applicability to N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide.

Table 2: Comparative Synthesis Conditions

MethodTemperatureTimeYield
Conventional110°C12 h~60%
Microwave-assisted150°C20 min~85%

Applications in Medicinal and Material Sciences

Material Science Applications

The compound’s π–π interactions and hydrogen-bonding capacity make it a candidate for:

  • Supramolecular assemblies: Self-assembling hydrogels for drug delivery.

  • Polymer modifiers: Enhancing thermal stability in polyamide composites.

Computational and Experimental Characterization

Spectroscopic Analysis

FT-IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (O-H) confirm functional groups. NMR: ¹H NMR signals at δ 7.2–8.5 ppm correlate with aromatic protons, while δ 2.3 ppm corresponds to the propanamide methyl group.

DFT and Molecular Modeling

DFT simulations of analogous compounds reveal HOMO-LUMO gaps of 3.2–4.1 eV, indicating redox stability . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the hydroxyl group, guiding derivatization strategies.

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